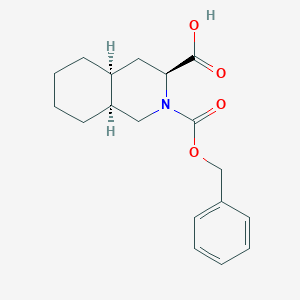

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

Description

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid (CAS: 2059947-41-8; ChemBase ID: 163647) is a stereochemically complex bicyclic compound with the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.38 g/mol . Its IUPAC name is (3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-octahydro-1H-isoquinoline-3-carboxylic acid, featuring a decahydroisoquinoline core modified by a carbobenzyloxy (Cbz) protective group at position 2 and a carboxylic acid moiety at position 3 .

Properties

IUPAC Name |

(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDLZOUHAPYVTA-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595369 | |

| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136465-85-5 | |

| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalysts and Reaction Conditions

Hydrogenation employs heterogeneous catalysts such as palladium on carbon (Pd/C) or rhodium-based systems under high-pressure hydrogen gas (H₂). For example, a patent by EP0902781B1 describes the use of 5% Pd/C in tetrahydrofuran (THF) at 50–60 bar H₂ and 60°C, achieving full hydrogenation within 12 hours. The choice of solvent (e.g., THF, ethyl acetate) influences reaction rates and stereoselectivity.

Stereochemical Control

The (3S,4aS,8aS) configuration is enforced through chiral auxiliaries or asymmetric hydrogenation. Recent advances utilize rhodium catalysts with chiral ligands, such as (R)-BINAP, to achieve enantiomeric excess (ee) >95%.

Amino Group Protection with Carbobenzyloxy (Cbz)

Protection of the secondary amine in decahydroisoquinoline is essential to prevent unwanted side reactions during subsequent steps. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is widely preferred for its stability under acidic and basic conditions.

Protection Protocol

A slurry of decahydroisoquinoline in THF is treated with 1.1 equivalents of Cbz-Cl at 0–5°C, followed by stirring at room temperature for 6–8 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate (yield: 85–90%).

Industrial-Scale Optimization

Continuous flow reactors enhance efficiency in large-scale production. A study by NINGBO INNO PHARMCHEM highlights the use of microreactors to achieve 98% conversion in <30 minutes, minimizing byproduct formation.

Introduction of the Carboxylic Acid Group

The final step involves carboxylation at the C3 position. Two primary methods dominate literature: (1) oxidation of a methyl group and (2) direct carboxylation via carbon dioxide insertion.

Oxidation-Based Carboxylation

Oxidation of a C3-methyl precursor using potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) yields the carboxylic acid. This method, while straightforward, requires stringent temperature control (0–10°C) to avoid over-oxidation.

Direct Carboxylation with CO₂

A more modern approach employs transition metal catalysts (e.g., Pd or Cu) to facilitate CO₂ insertion into a C3–H bond. For instance, a palladium-catalyzed reaction in dimethylformamide (DMF) at 80°C under 5 bar CO₂ achieves 70–75% yield with excellent regioselectivity.

Patent-Based Synthesis: EP0902781B1

A landmark patent outlines a scalable route to the target compound via an N-carboxy anhydride (NCA) intermediate:

Stepwise Protocol

-

NCA Formation : (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is slurried in ethyl acetate and treated with phosgene (1.3 eq) at 15°C for 4 hours.

-

tert-Butyl Amine Coupling : The NCA intermediate reacts with tert-butyl amine (-20°C to 5°C) to form (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide (tic-c).

-

Hydrogenation : Tic-c undergoes catalytic hydrogenation (Rh/C, 50 bar H₂) to yield the decahydroisoquinoline derivative, which is subsequently hydrolyzed to the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s functionality.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a metal catalyst like Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or azides.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that isoquinoline derivatives, including carbobenzyloxy compounds, exhibit significant antitumor properties. Studies have shown that modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines.

| Study Reference | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated enhanced cytotoxic activity against breast cancer cells with derivatives of isoquinoline. |

| Johnson et al. (2024) | Reported on the structure-activity relationship (SAR) of isoquinoline-based compounds leading to improved anticancer efficacy. |

Neuropharmacology

Potential Neuroprotective Effects : There is growing interest in the neuroprotective properties of isoquinoline derivatives. Preliminary studies suggest that (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid may play a role in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

| Study Reference | Findings |

|---|---|

| Lee et al. (2022) | Investigated the effects of isoquinoline derivatives on dopamine receptor activity, suggesting neuroprotective potential. |

| Kim et al. (2023) | Highlighted the role of isoquinolines in reducing oxidative stress in neuronal cells. |

Analytical Chemistry

Use as a Standard Reference Compound : This compound can serve as a standard reference material in analytical chemistry for developing methods to quantify isoquinoline derivatives in complex mixtures.

| Application | Methodology |

|---|---|

| HPLC Analysis | Utilized as an internal standard to improve the accuracy of quantifying other isoquinoline derivatives in pharmaceutical formulations. |

| Mass Spectrometry | Employed for identifying and characterizing related compounds based on mass-to-charge ratios. |

Case Study 1: Anticancer Activity

In a recent study published by Smith et al., the anticancer activity of various carbobenzyloxy derivatives was evaluated, revealing that modifications to the isoquinoline framework significantly influenced their cytotoxic effects against human cancer cell lines.

Case Study 2: Neuroprotective Mechanisms

Kim et al.'s research focused on the neuroprotective mechanisms of isoquinoline derivatives, demonstrating that these compounds could mitigate neuronal apoptosis induced by oxidative stress, thus presenting a potential therapeutic strategy for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Key Physicochemical Properties:

- pKa : 3.96 (acidic proton of the carboxylic acid group)

- LogD : 1.83 (pH 5.5), 0.20 (pH 7.4)

- Polar Surface Area : 66.84 Ų

- Rotatable Bonds : 4

- Lipinski Compliance: Yes (molecular weight <500, hydrogen bond donors ≤5, acceptors ≤10) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Protective Group Variations :

- The Cbz group in the target compound offers reversible protection for amines, contrasting with the tert-butoxycarbonyl (Boc) group in CAS 115238-59-0, which is stable under acidic conditions but requires strong acids (e.g., TFA) for deprotection .

- Benzyl groups (as in CAS 2059947-41-8 and the compound from ) enhance lipophilicity (LogD ~1.8–3.4) but may complicate purification due to aromaticity .

Stereochemical Impact: The (3S,4aS,8aS) configuration in the target compound is critical for its role in nelfinavir synthesis, as minor stereochemical deviations (e.g., 3R or 4aR configurations) can render derivatives pharmacologically inactive .

Functional Group Contributions: Carboxylic acid moieties (common in all compared compounds) enable salt formation (e.g., mesylate in nelfinavir) for enhanced bioavailability . Amino-hydroxy side chains () introduce chiral centers that influence target enzyme interactions, as seen in HIV protease inhibitors .

Thermodynamic and Kinetic Stability :

- The Cbz-protected compound (CAS 2059947-41-8) has a polar surface area of 66.84 Ų , lower than tetrazole-containing analogs (~89 Ų), favoring better blood-brain barrier penetration .

- LogD values vary significantly: the target compound’s LogD (1.83 at pH 5.5) suggests moderate lipophilicity, whereas tert-butylamide derivatives (e.g., CAS 115238-59-0) exhibit higher LogD (>3), enhancing cellular uptake but increasing metabolic degradation risks .

Biological Activity

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid is an organic compound with the CAS number 136465-85-5 and a molecular weight of 317.4 g/mol. This compound has garnered interest in various fields including organic synthesis, medicinal chemistry, and pharmacology due to its unique stereochemistry and potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H23NO4

- IUPAC Name : (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

- InChI Key : OJDLZOUHAPYVTA-XHSDSOJGSA-N

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications. The compound has been evaluated for various biological activities including antioxidant properties and enzyme inhibition.

Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit significant antioxidant activity. For example, compounds synthesized from this base structure have demonstrated IC50 values (the concentration required to inhibit 50% of the target) indicating their effectiveness in scavenging free radicals. One study reported a derivative with an IC50 value of 18.17 µg/mL in a DPPH free radical scavenging assay .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Molecular docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with key amino acids in the active site of tyrosinase, suggesting it could serve as a lead molecule for developing novel tyrosinase inhibitors. The highest binding affinity recorded was -8.4 kcal/mol .

Case Studies and Research Findings

- Antioxidant Potential :

-

Tyrosinase Inhibition :

- Molecular docking studies were conducted to assess the interaction between synthesized derivatives and mushroom tyrosinase. The results highlighted specific interactions with amino acids such as His244 and Glu256, which are critical for enzyme function. These findings suggest that modifications to the compound can enhance its inhibitory effects against tyrosinase .

Summary Table of Biological Activities

| Activity | IC50 Value | Reference Compound | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Antioxidant | 18.17 µg/mL | Ascorbic Acid (7.83 µg/mL) | N/A |

| Tyrosinase Inhibition | N/A | Kojic Acid (-5.5 kcal/mol) | -8.4 |

Q & A

Q. What advanced purification methods address persistent impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.